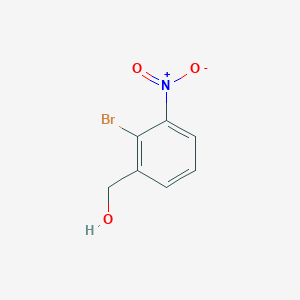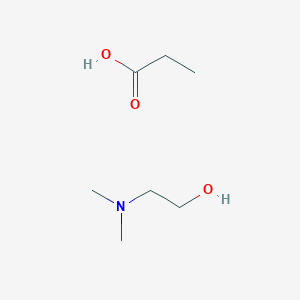
Schisanlactone C
Overview
Description
Schisanlactone C is a natural product from Kadsura longipedunculata Finet.et Gagnep . It is a type of compound known as triterpenoids . The molecular formula of Schisanlactone C is C30H40O5 and it has a molecular weight of 480.7 g/mol .
Synthesis Analysis
There are several studies that have been conducted on the synthesis of triterpenoids, including Schisanlactone C . These studies discuss the source, biological activity, synthetical studies, stereochemistry aspects, and chemotaxonomy significance of triterpenoids .Molecular Structure Analysis
The SCHISANLACTONE C molecule contains a total of 79 bond(s). There are 39 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 seven-membered ring(s), 1 nine-membered ring(s), 1 eleven-membered ring(s), 1 twelve-membered ring(s), 2 ester(s) (aliphatic), 1 hydroxyl group(s) .Chemical Reactions Analysis
The chemical reactions of Schisanlactone C have been studied in the context of triterpenoids from the Schisandraceae family . These studies have reviewed the structural classification, biosynthesis, and synthetic approaches towards the triterpenoids .Physical And Chemical Properties Analysis
Schisanlactone C is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More detailed physical and chemical properties would require specific experimental analysis .Scientific Research Applications
Structural and Chemical Analysis
- Schisanlactone A, a triterpenoid like Schisanlactone C, shows a unique structural type among triterpenoids. Its structure was confirmed by spectroscopic and X-ray diffraction studies (Jian-Sen Liu et al., 1983).
- Isolation and structural elucidation of various triterpenoids, including Schisanlactone C, from Schisandra chinensis highlighted their diverse chemical structures. These compounds were analyzed using NMR spectroscopy and X-ray diffraction (F. Qiu et al., 2018).
- A detailed study on the structures of Schisanlactone C and D provided insights into their unique chemical properties, determined through UV, IR, NMR spectra, and CD curves (Jingfu Liu, 1984).
Biological Activities and Pharmacology
- Bioactive metabolites of Schisanlactone E, a compound similar to Schisanlactone C, were investigated for their inhibitory effects on nitric oxide production and cell proliferation, contributing to the understanding of their biological activities (Zhenpeng Mai et al., 2014).
- Research on Schisanlactone E's pharmacokinetics, bioavailability, and metabolism in rats provided insights into its absorption, distribution, and excretion, which are crucial for understanding the pharmacological profile of similar compounds like Schisanlactone C (Rongxia Liu et al., 2020).
- The cytotoxicity of compounds isolated from Schisandra sphenanthera, including Schisanlactone C, was evaluated against various cell lines, shedding light on its potential anti-tumor properties (H. Kwak et al., 2019).
Mechanism of Action
While the specific mechanism of action for Schisanlactone C is not mentioned in the search results, it is noted that Schisandrin C, a related compound, has been found to inhibit MAPK pathway activity in C2C12 skeletal muscle cells, increase antioxidant activity and reduce ROS release, decreasing inflammatory factor levels in these cells by regulating NF-κB and Nrf2 translocation to the nucleus .
Future Directions
The potential nutritional effects of Schisanlactone C are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances . The use of advanced mass spectrometry detection technologies have the potential to enable the discovery of new nutritional components of Schisanlactone C, and to verify the effects of different extraction methods on these components .
properties
IUPAC Name |
16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNSZDOEZMGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schisanlactone C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



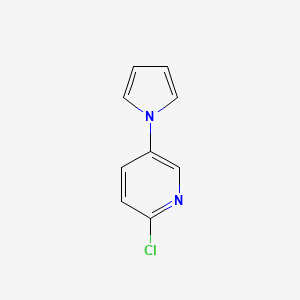

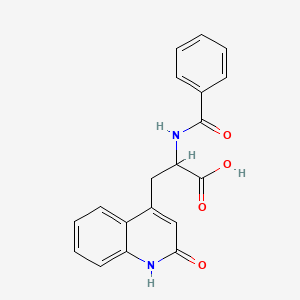
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)


![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)
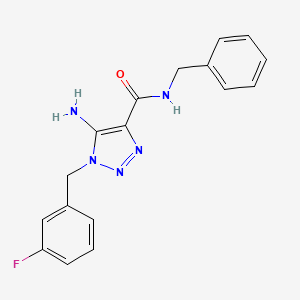
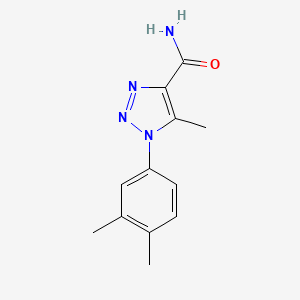

![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)
![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
